![molecular formula C14H19NO2 B14256429 Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester CAS No. 309974-70-7](/img/structure/B14256429.png)
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring with a propenyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(2-propenyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The propenyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl ester: Lacks the propenyl substituent and has different reactivity and applications.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains an isopropyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
Carbamic acid, [(1-oxo-2-propenyl)oxy]-, 1,1-dimethylethyl ester: Similar structure but with an additional oxo group, affecting its chemical behavior.
Uniqueness
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other carbamate esters and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
309974-70-7 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
tert-butyl N-(2-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-8-11-9-6-7-10-12(11)15-13(16)17-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3,(H,15,16) |
Clé InChI |
CXJLVMRMCQQEHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



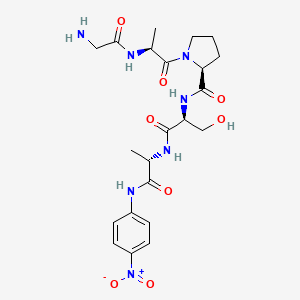
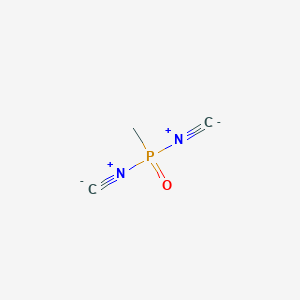
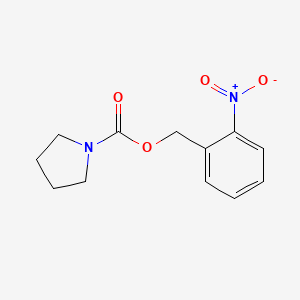
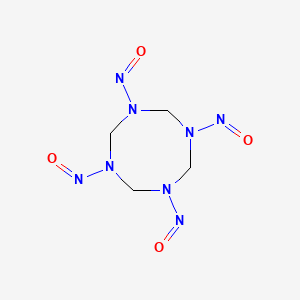
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
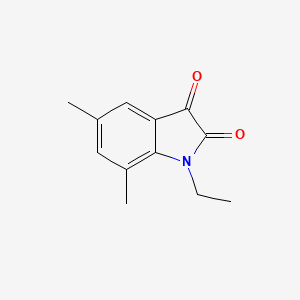
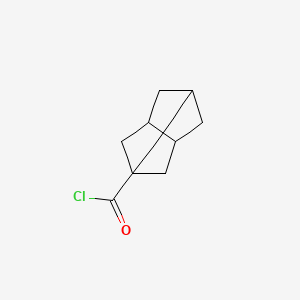

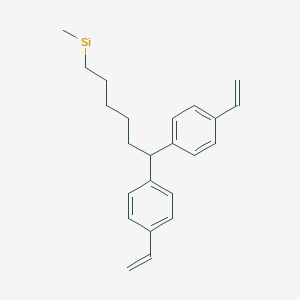
silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

